N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S2/c20-25(21,17-9-11-24-12-10-17)16-7-8-18-14-3-1-2-4-15(14)19(13-5-6-13)26(18,22)23/h1-4,13,16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQJEKQNHUPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiadiazole moiety, which is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉N₃O₃S
- Molecular Weight : 337.44 g/mol
- Key Structural Features :
- Benzothiadiazole core
- Morpholine ring
- Sulfonamide group
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to related compounds.
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in various disease processes. The presence of the benzothiadiazole moiety is particularly significant as it has been linked to anti-inflammatory and anticancer activities in other compounds.
Related Research Findings
Research on similar compounds has shown promising results:
- Anti-inflammatory Activity : Compounds with benzothiadiazole structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses .
- Anticancer Properties : The structural motifs present in benzothiadiazole derivatives have been associated with anticancer effects through various mechanisms including apoptosis induction and inhibition of tumor growth.
In Vitro Studies
In vitro assays have evaluated the biological activity of similar sulfonamide derivatives. For example:
| Compound | Target | Activity |
|---|---|---|
| 3,4-Diaryloxazolones | COX-2 | Potent inhibition |
| Benzothiadiazole derivatives | Cancer cell lines | Induced apoptosis |
These studies suggest that modifications to the benzothiadiazole structure can enhance biological activity and selectivity for specific targets.
In Vivo Studies
In vivo evaluations have confirmed the anti-inflammatory effects of related compounds in animal models. For instance:
- Model : Rat model of arthritis
- Dosage : 100 mg/kg/day for 4 days
- Results : Significant reduction in inflammation with minimal gastrointestinal toxicity observed .
Potential Applications
Given its structural characteristics and preliminary biological activity data, this compound holds potential applications in:
- Pharmaceutical Development : As a candidate for new anti-inflammatory or anticancer drugs.
- Material Science : Due to its unique chemical properties that could be leveraged for novel materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with sulfonamide-containing heterocycles, such as benzimidazole and pyrimidine derivatives. Below is a comparative analysis based on available
Key Differences and Implications
Core Heterocycle :
- The benzothiadiazole core in the target compound is distinct from benzimidazoles or pyrazolopyrimidines . Benzothiadiazoles exhibit stronger electron-deficient properties, which may enhance interactions with electron-rich biological targets (e.g., ATP-binding pockets).
The morpholine sulfonamide side chain improves water solubility relative to the isopropyl sulfonamide in Example 57 , which may enhance bioavailability.
Pharmacological Activity :
- While compound 3s acts as a PPI, the target compound’s sulfonamide and benzothiadiazole motifs suggest divergent mechanisms, possibly targeting cyclooxygenase (COX) or carbonic anhydrase isoforms.
Data-Driven Insights
- Solubility : Morpholine-containing sulfonamides generally exhibit higher aqueous solubility (e.g., >50 mg/mL in PBS) compared to cyclohexyl or isopropyl analogues due to hydrogen-bonding capacity .
- Binding Affinity: Fluorinated aromatics (e.g., in Example 57 ) show nM-level kinase inhibition, whereas non-fluorinated benzothiadiazoles may require structural optimization for similar potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
